molecular formula C7H11ClN2O2 B1373835 ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1354952-55-8

ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B1373835
CAS No.: 1354952-55-8
M. Wt: 190.63 g/mol
InChI Key: KWQFDLYCMIYIPT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS 67318-12-1) is a valuable chemical building block in medicinal chemistry and antibacterial research. With a molecular weight of 154.17 g/mol for the free base, this compound is a key synthetic intermediate for constructing more complex molecules . Its core structure is part of the pyrrole-2-carboxamide class, a scaffold of significant interest in developing new therapeutic agents . Researchers utilize this aminopyrrole derivative as a precursor for synthesizing novel compounds targeting infectious diseases. The pyrrole-2-carboxamide motif is a recognized pharmacophore in the design of potent inhibitors against bacterial targets such as DNA gyrase B and the membrane transporter MmpL3 in Mycobacterium tuberculosis . These inhibitors are crucial in the fight against drug-resistant bacterial strains, and the 4-amino substitution on the pyrrole ring provides a versatile handle for further chemical functionalization to optimize drug properties like potency and lipophilicity . The compound serves as a core structure in advanced synthetic methodologies, including cyclization reactions and isoxazole-mediated transannulation routes, to create diverse libraries of pyrrole-based molecules for biological screening . This compound is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h3-4,9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQFDLYCMIYIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of ethyl 4-amino-1H-pyrrole-2-carboxylate with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is primarily utilized in the development of new therapeutic agents. The pyrrole moiety is known for its diverse biological activities, making it an attractive target for drug design. Key applications include:

  • Anticancer Agents : Compounds derived from this pyrrole scaffold have shown potential in treating various cancers, including leukemia and lymphoma. They can inhibit critical pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound exhibits activity against a range of pathogens, including bacteria and fungi. Its derivatives have been investigated for their efficacy as antibacterial and antifungal agents .
  • Neuropharmacological Agents : Research indicates that pyrrole-based compounds can act as antipsychotic and anxiolytic drugs, targeting neurotransmitter systems to alleviate symptoms of mental health disorders.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Alkaloids : The compound is employed in the synthesis of various alkaloids, which are known for their pharmacological properties. This includes the formation of complex structures that can enhance biological activity .
  • Functional Group Transformations : The amino and carboxylate groups present in the compound allow for various chemical transformations, leading to the creation of derivatives with tailored properties for specific applications .

Biological Research

The biological implications of this compound extend beyond drug development:

  • Collagen Research : It has been used in studies focused on collagen synthesis and degradation, contributing to understanding connective tissue disorders and potential therapeutic interventions .
  • Mechanistic Studies : Interaction studies have revealed insights into its mechanism of action at the molecular level, particularly in inhibiting enzymes involved in disease processes such as bacterial DNA gyrase .

Case Studies and Experimental Findings

Several studies have documented the efficacy and versatility of this compound:

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines, particularly leukemia types.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against gram-positive bacteria; effective against resistant strains.
Study CNeuropharmacological EffectsFound to modulate neurotransmitter levels, leading to anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related pyrrole derivatives to highlight substituent effects on reactivity, stability, and applications.

Compound Substituents Functional Groups Molecular Weight (g/mol) Key Properties
Ethyl 4-amino-1H-pyrrole-2-carboxylate HCl 4-NH₂, 2-COOEt, HCl Amino, ester, hydrochloride 214.63 High solubility in water/methanol; stable crystalline form .
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 2-COOEt Chloro, ester 187.60 Lower polarity; used in halogenated intermediates for cross-coupling reactions .
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl 4-NH₂, 1-CH₃, 2-COOMe, HCl Amino, methyl, ester, hydrochloride 206.63 Enhanced steric hindrance at N1; reduced metabolic stability compared to ethyl ester .
4-Amino-N-(3-{[amino(imino)methyl]amino}propyl)-1-methyl-1H-pyrrole-2-carboxamide diHCl 4-NH₂, 1-CH₃, 2-CONH-alkyl Amino, amide, dihydrochloride 369.30 Higher molecular weight; tailored for receptor binding due to amide linkage .

Biological Activity

Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound features a pyrrole ring substituted with an amino group and a carboxylate ester. Its molecular formula is C₈H₁₃ClN₂O₂, with a molecular weight of approximately 188.66 g/mol.
  • Synthesis : Various synthetic methods have been reported for this compound, enhancing its availability for biological studies.

Pyrrole derivatives, including this compound, exhibit their biological effects through multiple mechanisms:

  • Receptor Binding : These compounds often bind to various receptors, influencing cellular signaling pathways. For instance, they may interact with enzymes or receptors involved in metabolic processes.
  • Modulation of Biochemical Pathways : The compound can affect several biochemical pathways, potentially altering cellular functions and leading to therapeutic effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have indicated that similar pyrrole derivatives exhibit inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL .
CompoundMIC (μg/mL)Target Organism
Ethyl 4-amino-1H-pyrrole-2-carboxylate<10E. coli
Pyrrolyl Benzamide Derivatives3.125S. aureus

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties:

  • Cell Line Studies : Research has indicated that various pyrrole derivatives can induce apoptosis in cancer cell lines, although specific data on this compound is still limited .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

  • Antibacterial Activity : A study demonstrated that certain pyrrole compounds inhibited DNA gyrase in E. coli, suggesting a mechanism for their antibacterial action .
  • Anticancer Activity : In vitro evaluations showed that some pyrrole derivatives had significant cytotoxic effects against cancer cell lines, with IC50 values indicating low toxicity in normal cells while effectively targeting cancer cells .
  • Binding Studies : Molecular docking studies have suggested that the amino group in the structure enhances binding affinity to specific biological targets, which could explain the observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential steps:

  • Pyrrole ring formation via the Paal-Knorr reaction using 1,4-dicarbonyl compounds and amines.
  • Nitration at the 4-position using HNO₃ followed by reduction (e.g., SnCl₂/HCl) to introduce the amino group.
  • Esterification with ethanol under acid catalysis and subsequent hydrochloride salt formation .
  • Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reducing agents. Continuous flow reactors may enhance scalability and purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromaticity of the pyrrole ring. For example, the amino proton appears as a broad singlet (~δ 5.5–6.5 ppm) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z ~204.65) and purity (>95%). Retention times are compared against standards .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks. Discrepancies in data (e.g., thermal motion artifacts) require iterative refinement .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro studies. Stability tests under varying pH (e.g., PBS buffer) and temperature (4–37°C) are conducted using UV-Vis spectroscopy to monitor degradation (λmax ~270 nm). Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrrole core, such as introducing electrophilic substituents?

  • Methodological Answer :

  • DFT Calculations : Assess electrophilic aromatic substitution (EAS) reactivity. Fukui indices identify nucleophilic sites (e.g., C-5 position) prone to halogenation or sulfonation .
  • Retrosynthetic AI Tools : Platforms like ICReDD combine quantum mechanics (e.g., Gaussian) with reaction databases to propose feasible routes, such as Friedel-Crafts alkylation or Suzuki coupling .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on transition states to optimize regioselectivity .

Q. How can structural contradictions in crystallographic data (e.g., disordered atoms) be resolved during refinement?

  • Methodological Answer :

  • SHELXL Refinement : Use PART and SUMP commands to model disorder. Constraints (e.g., SIMU, DELU) limit unrealistic thermal motion.
  • Twinned Data : For non-merohedral twinning, HKLF 5 format in SHELXTL separates overlapping reflections .
  • Validation Tools : CheckCIF (IUCr) flags outliers in bond lengths/angles, guiding manual adjustments .

Q. What strategies are effective for evaluating the compound’s bioactivity, such as kinase inhibition or antimicrobial effects?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ via fluorescence polarization (e.g., EGFR kinase) using ATP-competitive probes.
  • MIC Testing : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli), with controls for solvent interference (e.g., DMSO <1% v/v) .
  • Molecular Docking : AutoDock Vina predicts binding modes to active sites (e.g., DNA gyrase), validated by mutagenesis studies .

Q. How do electronic effects of substituents (e.g., ester vs. carboxylic acid) alter the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Analysis : Electron-withdrawing groups (e.g., ester) deactivate the pyrrole ring, reducing Buchwald-Hartwig amination efficiency.
  • Pd-Catalyzed Coupling : Pre-activate the C-2 position via Boc protection to prevent coordination interference from the amino group .
  • In Situ IR Monitoring : Tracks intermediates (e.g., oxidative addition complexes) to optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.